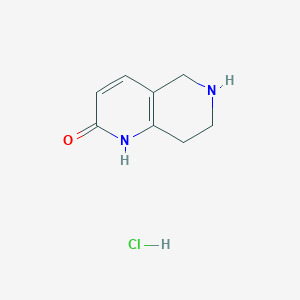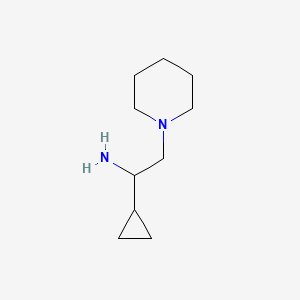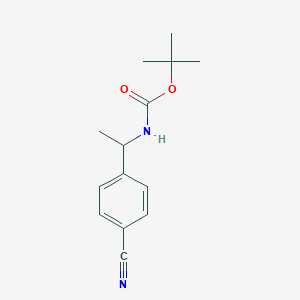
Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate
Overview
Description
The compound is a derivative of 2H-Pyran, which is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s a structural motif present in many natural products and is a strategic key intermediate in the construction of many of these structures .
Molecular Structure Analysis
The molecular structure of the compound would likely include a tetrahydropyran ring, which is a common feature in many organic compounds .Scientific Research Applications
Corrosion Inhibition
Methyl 2-amino-3-(tetrahydro-2H-pyran-4-yl)propanoate derivatives have been explored for their potential as corrosion inhibitors. Notably, compounds like BT36 and BT43, which incorporate this chemical structure, showed over 95% protection in preventing corrosion of C38 steel in hydrochloric acid solutions. Their inhibition mechanism involves cathodic polarization and charge-transfer, adhering to the Langmuir adsorption isotherm. These findings suggest a significant role for such compounds in the field of corrosion prevention and materials science (Missoum et al., 2013).
Synthesis of CCR5 Antagonists
A practical synthesis method for an orally active CCR5 antagonist, which includes a step involving this compound, has been developed. This compound is crucial in the chemical pathway to create potential therapeutic agents, particularly in the treatment of conditions like HIV (Ikemoto et al., 2005).
Catalysis and Organic Synthesis
This compound has also been utilized in the synthesis of various organic molecules. For instance, it has been used in the preparation of tetrahydrobenzo[b]pyran and pyrano[2,3-c]pyrazole derivatives, showcasing its versatility in organic chemistry and catalysis (Maleki & Ashrafi, 2014).
Exploration in Medicinal Chemistry
In medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their biological activities. These derivatives are investigated for their potential use as small-molecule inhibitors in various therapeutic areas, such as cancer treatment (Shouksmith et al., 2015).
Future Directions
properties
IUPAC Name |
methyl 2-amino-3-(oxan-4-yl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO3/c1-12-9(11)8(10)6-7-2-4-13-5-3-7/h7-8H,2-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHLKQZNJCKPOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CCOCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10734728 | |
| Record name | Methyl 3-oxan-4-ylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1192057-13-8 | |
| Record name | Methyl 3-oxan-4-ylalaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10734728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl 4-[4-formyl-2-(methoxycarbonyl)phenyl]piperazine-1-carboxylate](/img/structure/B1399874.png)

![4-[(6-Chloropyridin-3-yl)methyl]benzaldehyde](/img/structure/B1399878.png)





![[1-Cyclopropyl-2-(4-methoxyphenoxy)ethyl]amine](/img/structure/B1399891.png)




![[1-Cyclopropyl-2-(2-methylphenoxy)ethyl]methylamine](/img/structure/B1399897.png)